molecular formula C15H17Cl2NO2 B1676115 Bemesetron CAS No. 40796-97-2

Bemesetron

Cat. No.: B1676115
CAS No.: 40796-97-2
M. Wt: 314.2 g/mol
InChI Key: MNJNPLVXBISNSX-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bemesetron, also known as MDL-72222, is a chemical compound that acts as an antagonist at the serotonin 3 (5-HT3) receptor. It has been primarily used in scientific research to study the involvement of the serotonin 3 receptor in the actions of various drugs of abuse. Although it has antiemetic effects comparable to metoclopramide, it is not used clinically .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bemesetron involves the esterification of 3,5-dichlorobenzoic acid with the bicyclic amine 8-methyl-8-azabicyclo[3.2.1]octan-3-ol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems would be essential to meet industrial standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the bicyclic amine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.

    Substitution: Halogen atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Bemesetron has been extensively used in scientific research to study the role of the serotonin 3 receptor in various physiological and pathological processes. Some key applications include:

    Chemistry: Investigating the binding affinity and selectivity of serotonin 3 receptor antagonists.

    Biology: Studying the involvement of serotonin 3 receptors in neurotransmission and behavior.

    Medicine: Exploring potential therapeutic applications in conditions like nausea, vomiting, and drug addiction.

    Industry: Developing new serotonin 3 receptor antagonists for potential clinical use

Comparison with Similar Compounds

  • Tropanserin
  • Tropisetron
  • Zatosetron
  • Ricasetron
  • Granisetron

Comparison: Bemesetron is unique in its high selectivity and binding affinity for the serotonin 3 receptor. While other compounds like Tropisetron and Granisetron also act as serotonin 3 receptor antagonists, this compound’s specific chemical structure provides distinct pharmacological properties that make it particularly useful in research settings .

Properties

CAS No.

40796-97-2

Molecular Formula

C15H17Cl2NO2

Molecular Weight

314.2 g/mol

IUPAC Name

[(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate

InChI

InChI=1S/C15H17Cl2NO2/c1-18-12-2-3-13(18)8-14(7-12)20-15(19)9-4-10(16)6-11(17)5-9/h4-6,12-14H,2-3,7-8H2,1H3/t12-,13-/m1/s1

InChI Key

MNJNPLVXBISNSX-CHWSQXEVSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@@H]1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl

SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl

Appearance

Solid powder

40796-97-2

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1 alphaH,3 alphaH,5 alphaH-tropan-3-yl-3,5-dichlorobenzoate
bemesetron
MDL 72222
MDL 72699
MDL-72222
MDL-72699

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bemesetron
Reactant of Route 2
Reactant of Route 2
Bemesetron
Reactant of Route 3
Reactant of Route 3
Bemesetron
Reactant of Route 4
Reactant of Route 4
Bemesetron
Reactant of Route 5
Reactant of Route 5
Bemesetron
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Bemesetron
Customer
Q & A

Q1: How does Bemesetron interact with its target and what are the downstream effects?

A1: this compound acts as a potent and selective antagonist of the 5-HT3 receptor, a subtype of serotonin receptors found in both the central and peripheral nervous systems [, ]. By binding to these receptors, this compound blocks the action of serotonin, a neurotransmitter involved in various physiological processes, including nausea and vomiting, gastrointestinal motility, and pain perception [, ]. This antagonism of 5-HT3 receptors is believed to underlie the therapeutic effects of this compound in conditions such as chemotherapy-induced nausea and vomiting, as well as visceral hypersensitivity [, ].

Q2: What is the structure-activity relationship of this compound and how do structural modifications impact its activity?

A2: While the provided research papers don't detail this compound's exact structure, they highlight the structure-activity relationships of 5-HT3 antagonists in general. The research shows that subtle changes in the chemical structure of 5-HT3 antagonists can significantly influence their potency and selectivity for different 5-HT3 receptor subtypes []. For instance, the study comparing various 5-HT3 antagonists in a visceral hypersensitivity model demonstrated a distinct rank order of potency, with this compound exhibiting high potency, while other antagonists like Ondansetron showed minimal effects []. This suggests that specific structural features of this compound contribute to its interaction with 5-HT3 receptors and its subsequent pharmacological activity.

Q3: What evidence exists for the efficacy of this compound in in vitro or in vivo models?

A3: The provided research emphasizes the role of this compound and other 5-HT3 antagonists in managing visceral hypersensitivity, often associated with conditions like Irritable Bowel Syndrome (IBS) []. One study demonstrated that this compound effectively increased the threshold for visceral pain responses in a rat model of 5-HTP-induced visceral hypersensitivity []. This suggests that this compound, through its 5-HT3 receptor antagonism, could potentially alleviate visceral pain and discomfort, highlighting its therapeutic potential in this area.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.